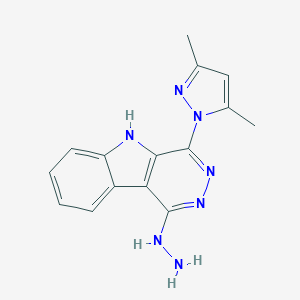![molecular formula C15H23FN4O4Si B142949 (2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 151900-41-3](/img/structure/B142949.png)
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a chemical compound with the CAS number 151900-41-3. It is used in various scientific and industrial applications due to its unique properties.
Análisis De Reacciones Químicas
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research. It is used in chemistry for various synthetic processes and as a reagent in different reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings .
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects . Understanding the molecular targets and pathways involved is crucial for optimizing its use in various applications.
Comparación Con Compuestos Similares
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other fluorinated derivatives or compounds with similar functional groups . The specific properties and applications of this compound can be compared to these similar compounds to understand its advantages and limitations.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties make it valuable for various synthetic processes, biological studies, and industrial applications
Propiedades
Número CAS |
151900-41-3 |
|---|---|
Fórmula molecular |
C15H23FN4O4Si |
Peso molecular |
370.45 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H23FN4O4Si/c1-25(2,3)5-4-23-14-12-13(18-15(16)19-14)20(8-17-12)11-6-9(22)10(7-21)24-11/h8-11,21-22H,4-7H2,1-3H3/t9-,10+,11+/m0/s1 |
Clave InChI |
VHGLFFIEVNCJDK-HBNTYKKESA-N |
SMILES |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F |
SMILES isomérico |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)F |
SMILES canónico |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F |
Sinónimos |
2-fluoro-(O(6)-trimethylsilylelthyl)-2'-deoxyinosine 2-fluoro-O(6)-TMSE-deoxyinosine 2-FTMSE-DI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)





